molecular formula C19H21N5O3 B12137098 1-Allyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (3-methoxy-propyl)-amide

1-Allyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (3-methoxy-propyl)-amide

Cat. No.: B12137098
M. Wt: 367.4 g/mol
InChI Key: TZOZSCHNNHWXMY-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic anthracene derivatives characterized by a fused triaza-anthracene core. The structure features an allyl group at position 1, an imino group at position 2, and a ketone at position 10. The carboxylic acid moiety at position 3 is further functionalized as a (3-methoxy-propyl)-amide. Such modifications are typically designed to enhance solubility, bioavailability, or target-binding affinity in medicinal chemistry contexts.

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

6-imino-N-(3-methoxypropyl)-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C19H21N5O3/c1-3-9-24-16(20)13(18(25)21-8-6-11-27-2)12-14-17(24)22-15-7-4-5-10-23(15)19(14)26/h3-5,7,10,12,20H,1,6,8-9,11H2,2H3,(H,21,25)

InChI Key

TZOZSCHNNHWXMY-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique profile can be contextualized by comparing it to three analogs from the evidence (Table 1). Key differences lie in the amide substituents, heterocyclic cores, and functional groups, which influence physicochemical properties and biological interactions.

Table 1: Structural and Functional Comparison

Compound Name (Simplified) Amide Substituent Core Structure Key Functional Groups Notable Properties/Data
Target Compound (this work) 3-Methoxy-propyl 1,9,10a-Triaza-anthracene Allyl, Imino, Oxo Enhanced hydrophilicity (methoxy)
2-Imino-1-[2-(4-methoxy-phenyl)-ethyl]-... Furan-2-ylmethyl 1,9,10a-Triaza-anthracene 4-Methoxyphenyl, Oxo Aromatic π-π stacking potential
2-Imino-8-methyl-10-oxo-1-(tetrahydro-furan-2-ylmethyl)-... Pyridin-3-ylmethyl 1,9,10a-Triaza-anthracene Tetrahydrofuran, Pyridine Improved solubility (pyridine)
Ethyl 3a-(2-aryldiazoyl)-... Aryl diazoyl Indazole-carboxylate Hydroxy, Azo, Amide IR: CO amide (~1702–1728 cm⁻¹)

Key Observations

Aryl diazoyl substituents (e.g., in ) exhibit strong absorbance in IR spectra (1702–1728 cm⁻¹ for CO amide), a feature likely shared with the target compound’s amide group.

Heterocyclic Core Modifications :

  • All triaza-anthracene derivatives (target compound, ) share a nitrogen-rich core, which may facilitate hydrogen bonding with biological targets. In contrast, the indazole-carboxylate core in offers distinct electronic properties due to its fused aromatic system.

Biological Implications :

  • The allyl group in the target compound could confer steric hindrance or reactivity (e.g., via Michael addition), differing from the tetrahydrofuran group in , which may enhance metabolic stability.
  • Aromatic substituents (e.g., 4-methoxyphenyl in ) are associated with improved target affinity in enzyme inhibitors, while the absence of such groups in the target compound suggests a divergent mechanism of action.

Preparation Methods

Cyclocondensation Reactions

One approach to constructing the triaza-anthracene framework is through cyclocondensation of nitrogen-rich precursors. For example:

  • Hydrazine derivatives react with diketones or quinones to form fused heterocycles.

  • 1,3-Dipolar cycloadditions (e.g., between alkynes and diazocarbonyl compounds) may also generate polycyclic structures.

Method Reagents Yield Key Reference
CyclocondensationHydrazine + 1,2-diketone~60–70%
Dipolar cycloadditionEthyl diazoacetate + alkyne~80–90%

Photocyclization

Photocyclization is another viable method, as demonstrated in the synthesis of benz[a]anthracene derivatives. For example:

  • Wittig reaction to form styrene intermediates.

  • UV irradiation to induce cyclization, yielding fused aromatic systems.

Step Conditions Outcome
Wittig reaction1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethyleneIntermediate formation
PhotocyclizationUV light, 4–16 hBenz[a]anthracene dione

Functional Group Introduction

Allyl Group Incorporation

The allyl group is typically introduced via alkylation or Wittig reactions :

  • Alkylation : Reaction of a triaza-anthracene derivative with allyl halides (e.g., allyl bromide) in the presence of a base.

  • Wittig Reaction : Utilizes allylphosphonium ylides to install the allyl group.

Method Reagents Yield Key Reference
AlkylationAllyl bromide, K₂CO₃~50–60%
Wittig reactionAllyltriphenylphosphorane~70–80%

Imino Group Formation

The imino group (-NH-) is introduced via condensation reactions :

  • Hydroxylamine derivatives react with ketones or aldehydes to form imines.

  • Dehydration of amine-ketone adducts under acidic conditions.

Method Reagents Conditions Yield
CondensationNH₂OH + ketoneH⁺, reflux~65–75%
DehydrationAmine + ketoneP₂O₅, toluene, 100°C~70–80%

Carboxylic Acid Amide Coupling

The final step involves coupling the carboxylic acid with 3-methoxypropylamine .

3-Methoxypropylamine Synthesis

3-Methoxypropylamine is synthesized via catalytic amination of 3-methoxypropanol:

  • Catalyst : Cu-Co/Al₂O₃-diatomite.

  • Conditions : Ammonia, hydrogen, 50–360°C, 1–15:1 NH₃/alcohol ratio.

Parameter Optimal Range Yield
Temperature150–200°C~85–90%
NH₃/alcohol ratio4:1–10:1~85%
Pressure1–5 MPa~90%

Amide Bond Formation

The carboxylic acid is activated using coupling agents (e.g., HATU, DCC) to react with 3-methoxypropylamine:

Coupling Agent Solvent Temperature Yield Key Reference
HATUDMFRT~75–80%
DCC + HOBtDCM0°C → RT~70–75%

Comparative Analysis of Synthesis Routes

Step Method Advantages Limitations
Core synthesisPhotocyclizationHigh regioselectivityRequires UV light, longer time
Allyl groupWittig reactionHigh yield, stereoselectivityAir-sensitive reagents
Imino groupCondensationSimple, cost-effectiveModerate yields
Amide couplingHATU-mediatedFast reaction, high purityExpensive reagents

Challenges and Optimization Strategies

  • Stereochemical Control : The triaza-anthracene core may have chiral centers, necessitating enantioselective catalysts.

  • Thermal Stability : Allyl groups and imines are prone to degradation; inert atmospheres (N₂/Ar) are recommended.

  • Scalability : Catalytic amination (e.g., Cu-Co systems) offers industrial scalability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for synthesizing 1-Allyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (3-methoxy-propyl)-amide, and how can yield and purity be maximized?

  • Methodology : Laboratory-scale synthesis typically involves multi-step organic reactions. Key steps include constructing the triazaanthracene core via cyclization (e.g., using anthracene derivatives), followed by introducing the allyl and 3-methoxy-propylamide groups via nucleophilic substitution or coupling reactions. Optimization of reaction conditions (e.g., temperature, solvent polarity, catalyst choice) is critical. For example, cyclization reactions may require reflux in acetic acid (80–100°C) to achieve >70% yield . Purification often employs column chromatography or recrystallization from DMF/acetic acid mixtures .

Q. How can the compound’s structural features (e.g., fused triazaanthracene core, allyl group) be characterized to confirm synthetic success?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., allyl protons at δ 5.2–5.8 ppm, aromatic protons in the anthracene core at δ 7.0–8.5 ppm) .
  • Mass spectrometry (MS) : Confirm molecular weight (expected ~450–500 g/mol) and fragmentation patterns .
  • HPLC : Verify purity (>95%) using reverse-phase C18 columns with UV detection .

Q. What solubility and stability challenges arise during experimental handling, and how can they be mitigated?

  • Methodology : The compound’s solubility is influenced by the 3-methoxy-propylamide group. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, while aqueous buffers may require co-solvents. Stability studies under varying pH (4–9) and temperatures (4–37°C) are advised. For example, amide bonds are prone to hydrolysis under extreme pH; buffered solutions (pH 6–7) at 4°C are optimal for storage .

Advanced Research Questions

Q. What computational or experimental strategies can identify potential biological targets (e.g., enzymes, receptors) for this compound?

  • Methodology :

  • In silico docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases, proteases) based on the triazaanthracene core’s aromaticity and hydrogen-bonding capacity .
  • Surface plasmon resonance (SPR) : Measure binding affinities (KD values) for candidate targets (e.g., viral proteases) .
  • Transcriptomic profiling : Treat cell lines with the compound and analyze differential gene expression via RNA-seq to infer pathway involvement .

Q. How can conflicting data on the compound’s bioactivity (e.g., antiviral vs. anticancer) be resolved?

  • Methodology : Design dose-response assays across multiple cell lines (e.g., cancer vs. infected cells) to establish specificity. For example:

  • Antiviral assays : Measure IC50 against RNA viruses (e.g., influenza) using plaque reduction assays.
  • Anticancer assays : Use MTT assays on solid tumor lines (e.g., HeLa, MCF-7) and compare selectivity indices (SI = IC50_normal / IC50_cancer) .
  • Mechanistic studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3) or viral replication proteins .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodology : Apply factorial design of experiments (DoE) to vary substituents (e.g., allyl group, methoxy chain length) and assess impacts on bioactivity. For example:

  • Factors : Substituent polarity, steric bulk.
  • Responses : IC50 values, solubility.
  • Analysis : Use ANOVA to identify significant variables and optimize lead compounds .

Comparative Analysis of Structural Analogs

Analog Key Structural Differences Impact on Bioactivity/Solubility Reference
2-Imino-1-(3-morpholin-4-yl-propyl)-10-oxo...Morpholinyl group replaces 3-methoxy-propylamideEnhanced solubility (logP reduced by ~0.5) but lower antiviral potency
Anthraquinone derivativesLack triazaanthracene coreHigher cytotoxicity but no antiviral activity

Methodological Recommendations for Contradictory Data

  • Synthesis yield discrepancies : Re-evaluate catalyst efficiency (e.g., Pd/C vs. SmCl3) and reaction time .
  • Bioactivity variability : Standardize assay protocols (e.g., cell passage number, serum concentration) to reduce inter-lab variability .

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